4-(3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)quinoline

Kinase selectivity profiling p38 MAPK inhibition TGFβ receptor pharmacology

4-(3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)quinoline (CAS 607737-88-2, also designated compound 5476423 or CHEMBL129678) is a diheteroaryl-substituted pyrazole belonging to the quinoline–pyrazole hybrid class. It functions primarily as a small-molecule kinase inhibitor, with well-characterized activity against transforming growth factor-beta receptor type I (TGFβ RI/ALK5) kinase and mitogen-activated protein kinase p38 (MAPK14).

Molecular Formula C19H12F3N3
Molecular Weight 339.3 g/mol
CAS No. 607737-88-2
Cat. No. B12578248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)quinoline
CAS607737-88-2
Molecular FormulaC19H12F3N3
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)C3=C(NN=C3)C4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C19H12F3N3/c20-19(21,22)13-5-3-4-12(10-13)18-16(11-24-25-18)14-8-9-23-17-7-2-1-6-15(14)17/h1-11H,(H,24,25)
InChIKeyUZNTWHBHIHKRLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(3-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)quinoline (CAS 607737-88-2) – Chemical Identity and Core Pharmacological Classification


4-(3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)quinoline (CAS 607737-88-2, also designated compound 5476423 or CHEMBL129678) is a diheteroaryl-substituted pyrazole belonging to the quinoline–pyrazole hybrid class [1]. It functions primarily as a small-molecule kinase inhibitor, with well-characterized activity against transforming growth factor-beta receptor type I (TGFβ RI/ALK5) kinase and mitogen-activated protein kinase p38 (MAPK14) [2]. Originally reported by Eli Lilly and Company in a 2003 structure-activity relationship (SAR) study, the compound emerged as a key derivative within a series exploring heteroaryl substitution effects on TGFβ RI inhibition and p38 MAPK selectivity [1]. Its molecular architecture comprises a quinolin-4-yl group at position 4 of the pyrazole ring and a 3-(trifluoromethyl)phenyl group at position 3, distinguishing it from the more widely cited 3-(pyridin-2-yl) analog LY 364947 [1]. The compound has also been independently identified through virtual screening as a lead agent capable of overcoming gallium resistance in lung adenocarcinoma cells [3].

Why Generic Substitution of 4-(3-(3-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)quinoline Is Scientifically Unsupported


Within the quinoline–pyrazole kinase inhibitor family, substituent identity at the pyrazole 3-position dictates kinase selectivity, cellular potency, and phenotypic outcome in ways that preclude simple interchange [1]. The 3-(trifluoromethyl)phenyl substitution in this compound (compound 4 in Sawyer et al., 2003) produces a kinase inhibition profile fundamentally different from that of the 3-(pyridin-2-yl) analog LY 364947 or the unsubstituted 3-phenyl analog: the trifluoromethylphenyl group shifts the primary target from TGFβ RI kinase toward p38 MAPK, accompanied by altered cell-based activity and differential efficacy in drug-resistant cancer models [2][3]. These quantitative pharmacological differences mean that procurement of a structurally “similar” analog without verifying the 3-(trifluoromethyl)phenyl substitution pattern will yield a compound with a distinct selectivity fingerprint and biological readout, potentially invalidating experimental conclusions or lead optimization campaigns.

Quantitative Differentiation Evidence: 4-(3-(3-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)quinoline vs. Closest Analogs


p38 MAPK vs. TGFβ RI Kinase Selectivity Shift Relative to LY 364947 (Head-to-Head SAR Study)

In the foundational SAR study by Sawyer et al. (2003), the target compound bearing a 3-(trifluoromethyl)phenyl substituent (compound 4) exhibited dramatically altered kinase selectivity compared to the 3-(pyridin-2-yl) lead compound 1 (LY 364947). While LY 364947 potently inhibited TGFβ RI kinase (IC50 = 51 nM) with modest p38 MAPK activity (IC50 = 740 nM, ~14.5-fold selectivity for TGFβ RI), introduction of the 3-(trifluoromethyl)phenyl group reversed this selectivity: compound 4 inhibited p38 MAPK with an IC50 of 6.8 nM while showing reduced TGFβ RI kinase inhibition (IC50 = 217 nM), representing a ~32-fold selectivity for p38 MAPK over TGFβ RI [1]. This represents a net selectivity shift of approximately 465-fold between the two compounds when comparing the p38/TGFβ RI IC50 ratios.

Kinase selectivity profiling p38 MAPK inhibition TGFβ receptor pharmacology Pyrazole SAR

Differential Cell-Based TGFβ Pathway Inhibition: 3-(Trifluoromethyl)phenyl vs. Unsubstituted 3-Phenyl Analog

In the same Sawyer et al. (2003) study, the target compound (4) was directly compared with its unsubstituted 3-phenyl analog (compound 3) across two cell-based TGFβ pathway assays. The trifluoromethyl group conferred substantially improved cellular activity: in the p3TP-Lux luciferase reporter assay in mink lung cells, compound 4 showed an IC50 of 355 nM compared to 1,200 nM for the unsubstituted phenyl analog 3, representing a ~3.4-fold improvement [1]. In the NIH 3T3 mouse fibroblast growth inhibition assay, compound 4 displayed an IC50 of 524 nM versus 2,920 nM for compound 3, a ~5.6-fold improvement [1]. These cellular gains occurred despite both compounds showing relatively weak TGFβ RI enzymatic activity, with compound 4 actually being marginally more potent (IC50 217 nM vs. 382 nM) [1].

TGFβ-dependent luciferase reporter NIH 3T3 proliferation assay Cellular SAR Pyrazole substitution effects

Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma: 80-Fold Improvement over Gallium Acetylacetonate Standard

In an independent study not derived from the original Lilly SAR work, Oyewumi et al. (2014) identified this compound (designated 5476423) through virtual screening of an AXL kinase homology model and tested its anti-proliferative activity in gallium-resistant (R) human lung adenocarcinoma A549 cells [1]. The compound demonstrated an 80-fold increase in potency compared to the clinically relevant standard gallium acetylacetonate (GaAcAc) when treating R-cells [1]. Furthermore, when combined with GaAcAc, compound 5476423 enhanced the efficacy of GaAcAc against R-cells by 2-fold, and treatment with the compound significantly suppressed the elevated AXL protein expression characteristic of the resistant phenotype [1]. This study provides orthogonal validation of the compound's biological relevance in a therapeutically meaningful resistance context unrelated to the original TGFβ/p38 SAR investigation.

Gallium-resistant lung cancer AXL kinase pathway Anti-proliferative screening Virtual screening hits

Comprehensive Cross-Assay Activity Fingerprint: Multi-Target Kinase Profile and Cellular Activity Matrix

The complete activity profile of this compound, aggregated from the primary SAR paper and the BindingDB database, provides four distinct quantitative measures that together define its pharmacological fingerprint [1][2]: (1) TGFβ RI kinase enzymatic IC50 = 217 nM; (2) p38 MAPK enzymatic IC50 = 6.8 nM; (3) TGFβ-dependent luciferase reporter in mink lung cells (p3TP-Lux) IC50 = 355 nM; (4) TGFβ-dependent proliferation in NIH 3T3 mouse fibroblasts IC50 = 524 nM. This multi-parameter dataset, all generated within the same study with internal consistency, allows direct cross-assay comparison that is not available for many later-generation pyrazolylquinoline analogs [1]. The existence of confirmed cocrystal structures of related series members with the TGFβ RI kinase domain further validates the binding mode [1].

Kinase profiling panel TGFβ RI p38 MAPK Cell-based reporter assays BindingDB

Structural Confirmation by X-Ray Crystallography of Series Binding Mode Supports Target Engagement Predictability

The Sawyer et al. (2003) study reports successful cocrystallization and X-ray structure determination of potent inhibitors from this chemical series with the TGFβ RI receptor kinase domain, establishing a common ATP-competitive binding mode at the active site [1]. While the specific cocrystal structure of the 3-(trifluoromethyl)phenyl derivative itself has not been deposited, the experimentally validated shared binding mode across the series enables higher-confidence interpretation of SAR and selectivity data compared to analogs from series lacking any structural biology validation [1]. For scientists considering this compound for structure-guided optimization or in silico docking studies, the availability of homologous cocrystal structures within the same chemical series provides a significantly stronger starting point than compounds whose binding mode remains purely computational inference.

Cocrystal structure TGFβ RI kinase domain ATP-competitive binding Structure-based drug design

Application Scenarios Where 4-(3-(3-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)quinoline Provides Documented Advantage


p38 MAPK-Focused Chemical Biology Studies Requiring a Pyrazolylquinoline Scaffold

Investigators studying p38 MAPK signaling who require a pyrazolylquinoline-based probe should prioritize this compound over the more common TGFβ RI-selective analog LY 364947. With a p38 MAPK IC50 of 6.8 nM and a 32-fold selectivity for p38 over TGFβ RI, this compound provides a distinct pharmacological tool within the same scaffold class [1]. The complete cellular activity matrix (p3TP-Lux and NIH 3T3 assays) enables correlation of biochemical target engagement with functional pathway readouts in intact cells, supporting mechanistic interpretation of p38-dependent phenotypes [1].

Gallium-Resistant Lung Adenocarcinoma Model Development and AXL Pathway Investigation

For oncology research programs focused on mechanisms of gallium resistance in non-small cell lung cancer (NSCLC), this compound (designated 5476423) is the only pyrazolylquinoline derivative with documented 80-fold superior potency over gallium acetylacetonate in resistant A549 cells [2]. Its demonstrated ability to suppress AXL protein overexpression—a marker of the resistant phenotype—and to synergize with GaAcAc (2-fold efficacy enhancement) makes it uniquely suited for studies exploring combination strategies to overcome acquired gallium resistance [2].

Structure-Activity Relationship Reference Standard for Pyrazole 3-Position Substitution Effects

This compound serves as an essential SAR reference point within the quinoline–pyrazole inhibitor family because its complete four-assay activity matrix (TGFβ RI enzymatic, p38 MAPK enzymatic, p3TP-Lux cellular, NIH 3T3 cellular) was generated alongside the 3-(pyridin-2-yl), 3-phenyl, 3-thiophen-2-yl, and other analogs in a single controlled study [1]. This internal consistency enables direct quantification of the impact of 3-(trifluoromethyl)phenyl substitution on both kinase selectivity and cellular potency, making the compound an indispensable calibration standard for any group synthesizing or evaluating new pyrazolylquinoline derivatives [1].

Computational Docking and Structure-Based Design in the TGFβ RI Kinase Domain

Medicinal chemistry teams performing structure-based design targeting the TGFβ RI kinase ATP-binding pocket can leverage the experimentally determined binding mode of this chemical series, confirmed by cocrystallization and X-ray analysis of closely related inhibitors [1]. While the 3-(trifluoromethyl)phenyl derivative may dock differently than the pyridyl analog due to altered steric and electronic properties, the validated shared pharmacophore and established ATP-competitive mechanism provide a credibility foundation for docking studies that is absent for many competing quinoline–pyrazole scaffolds published without structural biology support [1].

Quote Request

Request a Quote for 4-(3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.